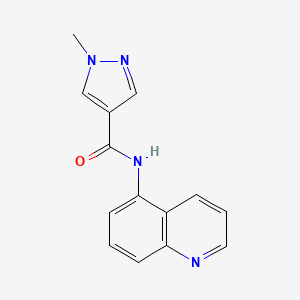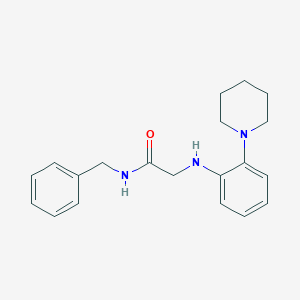
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide, also known as PQCA, is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic applications. PQCA belongs to the class of pyrazole carboxamides and has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide is in the treatment of cancer. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has also been found to enhance the sensitivity of cancer cells to chemotherapy drugs.
In addition to its anti-cancer properties, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has also been studied for its anti-inflammatory and anti-viral activities. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide also inhibits the replication of various viruses, including HIV-1, HCV, and influenza A virus, by targeting viral proteases and polymerases.
Wirkmechanismus
The mechanism of action of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide involves the inhibition of various signaling pathways that are involved in cancer, inflammation, and viral replication. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits viral proteases and polymerases, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has various biochemical and physiological effects on cells and tissues. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits the replication of various viruses, including HIV-1, HCV, and influenza A virus, by targeting viral proteases and polymerases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide is its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been found to be effective against various cancer cell lines and has the potential to enhance the sensitivity of cancer cells to chemotherapy drugs. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has also been found to inhibit the replication of various viruses, making it a promising candidate for the development of anti-viral drugs.
However, there are also limitations to the use of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide in lab experiments. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has low solubility in water, which can limit its bioavailability and efficacy. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide. One of the directions is to optimize the synthesis method of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide to improve its yield and purity. Another direction is to study the pharmacokinetics and toxicity profiles of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide in vivo to evaluate its potential as a therapeutic agent. Moreover, the development of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide derivatives with improved solubility and efficacy can also be explored. Finally, the combination of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide with other drugs or therapies can be studied to enhance its anti-cancer and anti-viral activities.
Synthesemethoden
The synthesis of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide involves the condensation of 5-amino-2-methylquinoline with ethyl 2-cyanoacetate, followed by the reaction with hydrazine hydrate and subsequent cyclization to form 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide. The yield of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Eigenschaften
IUPAC Name |
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-10(8-16-18)14(19)17-13-6-2-5-12-11(13)4-3-7-15-12/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOVIYCZKANNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 5-methylfuran-2-carboxylate](/img/structure/B7477061.png)
![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477068.png)
![Phenyl-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]phenyl]methanone](/img/structure/B7477086.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7477090.png)

![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477101.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone](/img/structure/B7477108.png)
![N-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B7477116.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477123.png)
![Ethyl 4-[4-[(4-methylsulfonylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477129.png)
![1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7477135.png)
![2-[[4-(3-chloro-4-methoxyphenyl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7477136.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7477167.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)